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Compound of Interest

Compound Name:
N-(4-ethoxyphenyl)azepane-1-

sulfonamide

Cat. No.: B500254 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of azepane sulfonamide derivatives targeting key proteins in various disease

pathways. Supported by experimental data, this document provides a comprehensive overview

of their structure-activity relationships, inhibitory potencies, and the signaling pathways they

modulate.

The azepane scaffold, a seven-membered saturated heterocycle, has garnered significant

attention in medicinal chemistry due to its conformational flexibility, which allows for unique

three-dimensional arrangements and interactions with biological targets. When coupled with a

sulfonamide moiety, these derivatives have demonstrated potent and selective inhibitory

activity against a range of enzymes implicated in cancer, metabolic disorders, and inflammatory

diseases. This guide focuses on a comparative analysis of azepane sulfonamide derivatives as

inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Protein Kinase B

(PKB/Akt), and Carbonic Anhydrase IX (CAIX).

Comparative Inhibitory Potency
The inhibitory activities of various azepane sulfonamide derivatives against their respective

targets are summarized below. The data highlights the structure-activity relationships (SAR)

within each series, demonstrating how modifications to the chemical structure influence

potency.
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11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Inhibitors
A series of azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an

enzyme involved in the conversion of inactive cortisone to active cortisol. Overactivity of this

enzyme is linked to metabolic syndrome and type 2 diabetes. Structure-activity relationship

studies on the 4-position of the azepane ring have led to the discovery of highly potent

compounds.[1]

Compound
R Group (at position 4 of
azepane)

11β-HSD1 IC50 (nM)

1 H >1000

2 Phenyl 50

3 4-Fluorophenyl 25

4 2,4-Difluorophenyl 10

5 Adamantyl 3.0

Table 1: Structure-Activity Relationship of Azepane Sulfonamides as 11β-HSD1 Inhibitors. The

inhibitory concentration (IC50) values demonstrate the impact of substitutions at the 4-position

of the azepane ring on the potency against 11β-HSD1.

Protein Kinase B (PKB/Akt) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and

metabolism, and its dysregulation is a hallmark of many cancers. Azepane derivatives have

been explored as inhibitors of Akt, a key kinase in this pathway.

Compound Core Scaffold Akt1 IC50 (nM) Akt2 IC50 (nM) PKA IC50 (nM)

6 Spirochromane 15 30 50

7
Spirocyclic

sulfonamide
10 20 >10,000
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Table 2: Comparison of Spirocyclic Sulfonamides as Akt Inhibitors. The data illustrates the

improved selectivity of spirocyclic sulfonamides for Akt isoforms over Protein Kinase A (PKA).

Carbonic Anhydrase IX (CAIX) Inhibitors
Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many

types of solid tumors in response to hypoxia. It plays a crucial role in pH regulation in the tumor

microenvironment, contributing to tumor progression and metastasis. A series of 3-(azepan-1-

ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and evaluated for their CAIX

inhibitory activity.

Compound N-Aryl Substituent CAIX IC50 (nM)

8 Phenyl 85

9 4-Chlorophenyl 42

10 3,4-Dichlorophenyl 25

11 4-Trifluoromethylphenyl 19

Table 3: Inhibitory Activity of 3-(azepan-1-ylsulfonyl)-N-aryl Benzamides against Carbonic

Anhydrase IX. The IC50 values show the effect of different substituents on the N-aryl ring on

the inhibitory potency against CAIX.

Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate

the replication and validation of the presented data.

11β-HSD1 Inhibition Assay
The inhibitory activity against 11β-HSD1 is determined using a homogenous time-resolved

fluorescence (HTRF) assay. The assay measures the conversion of cortisone to cortisol.

Protocol:

Prepare a reaction mixture containing recombinant human 11β-HSD1 enzyme, NADPH, and

the test compound in an appropriate buffer.
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Initiate the enzymatic reaction by adding cortisone.

Incubate the reaction mixture at 37°C for a specified time.

Stop the reaction and add HTRF detection reagents (anti-cortisol antibody labeled with a

fluorescent donor and a cortisol tracer labeled with a fluorescent acceptor).

Incubate to allow for antibody-antigen binding.

Measure the HTRF signal, which is inversely proportional to the amount of cortisol produced.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

PKB/Akt Inhibition Assay
The potency of compounds against Akt isoforms is typically assessed using a radiometric

kinase assay.

Protocol:

Prepare a reaction mixture containing the purified recombinant Akt isoenzyme (Akt1 or Akt2),

a peptide substrate (e.g., Crosstide), and the test compound in a kinase buffer.

Initiate the kinase reaction by adding [γ-32P]ATP.

Incubate the reaction mixture at 30°C for a defined period.

Stop the reaction by adding phosphoric acid.

Spot the reaction mixture onto a phosphocellulose filter paper.

Wash the filter paper to remove unincorporated [γ-32P]ATP.

Measure the radioactivity retained on the filter paper using a scintillation counter, which

corresponds to the amount of phosphorylated substrate.

Determine the IC50 values from the dose-response curves.
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Carbonic Anhydrase IX (CAIX) Inhibition Assay
A stopped-flow carbon dioxide (CO2) hydration assay is a common method to determine the

inhibitory potency against CAIX.

Protocol:

Recombinant human CAIX is purified and used for the assay.

The assay buffer is typically a HEPES-Tris buffer at a specific pH.

The enzyme is pre-incubated with varying concentrations of the inhibitor.

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated

solution in a stopped-flow instrument.

The hydration of CO2 to bicarbonate and a proton is monitored by the change in pH using a

pH indicator.

The initial rates of the reaction are measured at different inhibitor concentrations.

The IC50 values are calculated from the inhibition curves.

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have

been generated using Graphviz.
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PI3K/Akt Signaling Pathway and Inhibition.
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General Experimental Workflow for Enzyme Inhibition Assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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